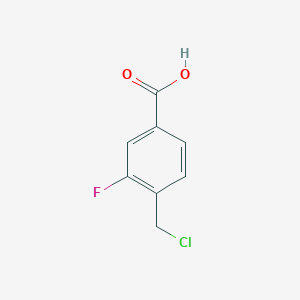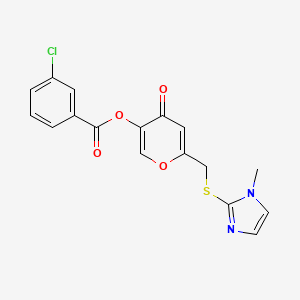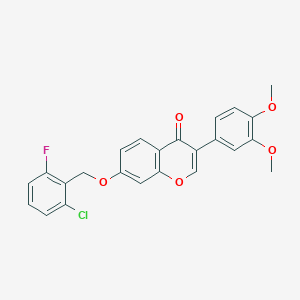
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one, also known as CFC, is a synthetic compound that belongs to the class of flavonoids. CFC has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one in cancer cells is not fully understood. However, studies have suggested that 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one induces apoptosis by activating the caspase-dependent pathway. 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has been shown to have several biochemical and physiological effects. Studies have shown that 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In addition, 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has been shown to inhibit the expression of vascular endothelial growth factor, a protein that promotes angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is also stable and has a long shelf-life, which makes it suitable for long-term experiments. However, 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to study its potential applications in other diseases, such as neurodegenerative diseases and inflammatory diseases. Furthermore, more research is needed to determine its toxicity and potential side effects in vivo. Finally, the development of analogs of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one with improved potency and selectivity could lead to the discovery of new anticancer drugs.
Conclusion:
In conclusion, 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound that has shown potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action is not fully understood, but it has been shown to exhibit significant anticancer activity and induce apoptosis. 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments, but more research is needed to determine its toxicity and potential side effects. There are several future directions for the research on 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one, including investigating its mechanism of action, studying its potential applications in other diseases, and developing analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves several steps. The first step is the protection of the phenolic hydroxyl group of 3-(3,4-dimethoxyphenyl)-4H-chromen-4-one with a benzyl group. The second step is the chlorination of the benzyl group using thionyl chloride. The third step involves the substitution of the chloro group with a fluorine atom using potassium fluoride. The final step is the removal of the benzyl protecting group using hydrogenation in the presence of palladium on carbon.
Wissenschaftliche Forschungsanwendungen
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Eigenschaften
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFO5/c1-28-21-9-6-14(10-23(21)29-2)17-12-31-22-11-15(7-8-16(22)24(17)27)30-13-18-19(25)4-3-5-20(18)26/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSTWWDXLYSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

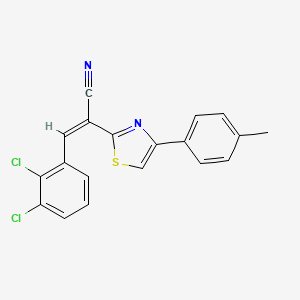
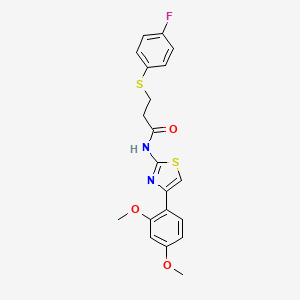
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)
![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)

![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)
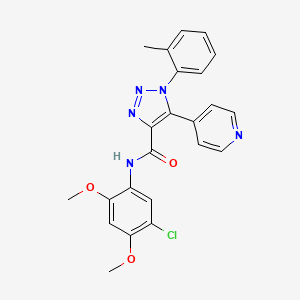
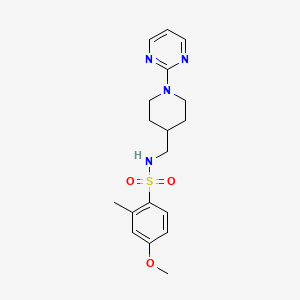
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)
